REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:12]2[N:13]=[C:14]([CH2:16][CH2:17][CH3:18])[NH:15][C:11]=2[CH:10]=[C:9]([C:19]([OH:21])=[O:20])[CH:8]=1.[CH3:22]O>>[CH3:22][O:20][C:19]([C:9]1[CH:8]=[C:7]([CH3:6])[C:12]2[N:13]=[C:14]([CH2:16][CH2:17][CH3:18])[NH:15][C:11]=2[CH:10]=1)=[O:21]
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Name
|
|
Quantity
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12 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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CC1=CC(=CC2=C1N=C(N2)CCC)C(=O)O
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Name
|
|
Quantity
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670 mL
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Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 36 hours
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Duration
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36 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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DISSOLUTION
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Details
|
The recovered material was dissolved in 500 mL EtOAc
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Type
|
WASH
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Details
|
washed with a saturated NaHCO3 solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=C(N2)CCC)C(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |